Ciclonium bromide
Overview
Description
Ciclonium bromide is a chemical compound known for its antimuscarinic properties. It is primarily used as an antispasmodic agent, which means it helps to relax smooth muscles. This compound is particularly effective in treating gastrointestinal and urinary tract disorders by alleviating muscle spasms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ciclonium bromide involves the reaction of a bicycloheptene derivative with a phenylethoxyethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The final product is obtained through a series of purification steps, including crystallization and filtration .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Ciclonium bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ciclonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to investigate the effects of antimuscarinic agents on cellular processes.
Medicine: Utilized in pharmacological studies to develop new antispasmodic drugs and understand their mechanisms of action.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Ciclonium bromide exerts its effects by blocking muscarinic receptors, which are a type of acetylcholine receptor found in smooth muscles. By inhibiting these receptors, this compound prevents the action of acetylcholine, a neurotransmitter that causes muscle contractions. This leads to the relaxation of smooth muscles and alleviation of spasms .
Comparison with Similar Compounds
Clidinium: Another antimuscarinic agent used to treat gastrointestinal disorders.
Hyoscyamine: Used to relieve muscle spasms in the gastrointestinal tract.
Dicyclomine: Commonly used to treat irritable bowel syndrome.
Comparison: Ciclonium bromide is unique in its structure and specific binding affinity to muscarinic receptors, which makes it particularly effective in treating certain types of muscle spasms. Compared to clidinium and hyoscyamine, this compound has a different chemical structure that may result in varying pharmacokinetics and dynamics. Dicyclomine, while similar in function, has a different mechanism of action and side effect profile .
Properties
CAS No. |
29546-59-6 |
---|---|
Molecular Formula |
C22H34BrNO |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C22H34NO.BrH/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;/h7-13,18-19,21H,5-6,14-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BOCNKEKVCTZYIX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-] |
Appearance |
Solid powder |
29546-59-6 | |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ciclonium bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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